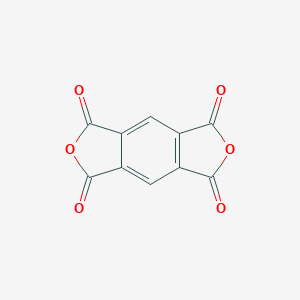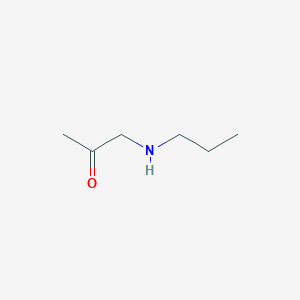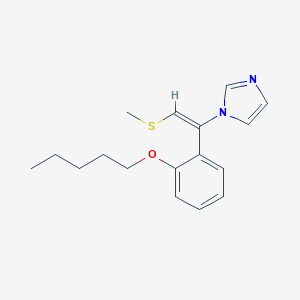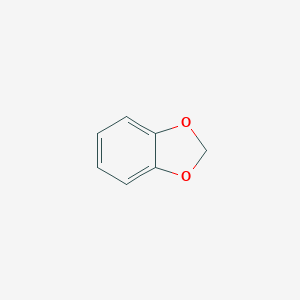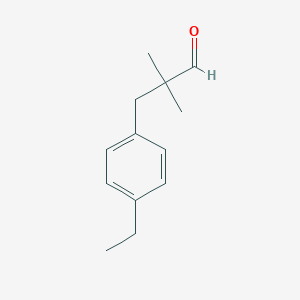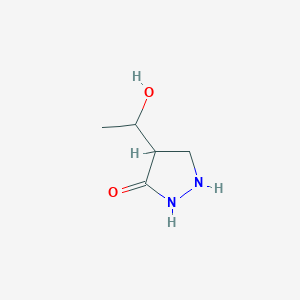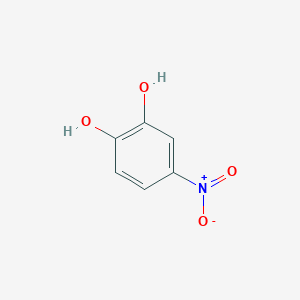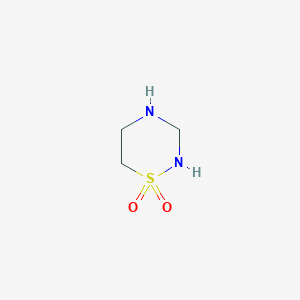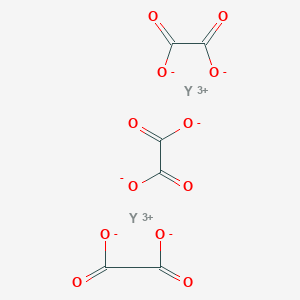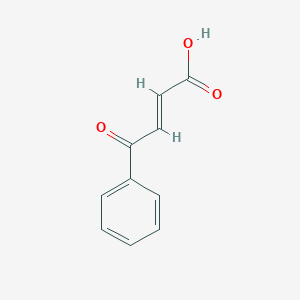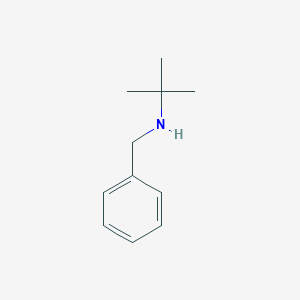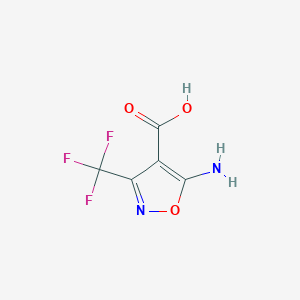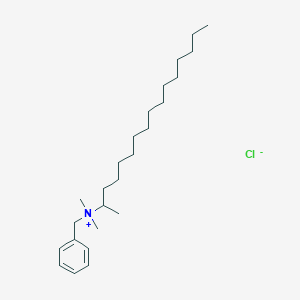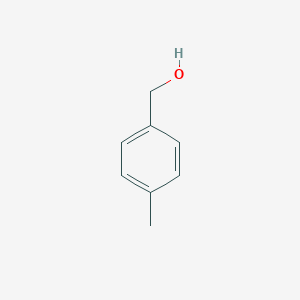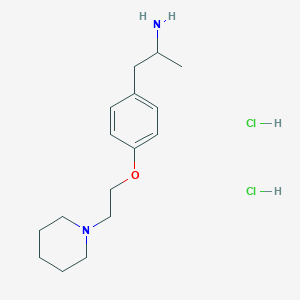
alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) is a chemical compound that belongs to the class of phenethylamine and amphetamine. It is commonly known as 4-MEC and is a synthetic stimulant drug. It is a psychoactive substance that is used for scientific research purposes.
Mecanismo De Acción
The mechanism of action of 4-MEC is similar to other amphetamine-like compounds. It acts as a releasing agent for dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased stimulation and euphoria.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-MEC include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, euphoria, and stimulation. The compound has been shown to have a high potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-MEC in lab experiments include its ability to produce consistent and reliable results. It is also readily available and relatively inexpensive. However, the limitations of using 4-MEC in lab experiments include its potential for abuse and dependence. It is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 4-MEC. One area of research is to study the long-term effects of the compound on the brain and body. Another area of research is to study the potential therapeutic uses of 4-MEC. Finally, there is a need for more research on the potential risks and harms associated with the use of the compound.
Conclusion:
In conclusion, alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) is a synthetic stimulant drug that is used for scientific research purposes. It is used to study the effects of amphetamines on the central nervous system. The compound has a high potential for abuse and dependence and is a controlled substance in many countries. There are several future directions for research on 4-MEC, including studying its long-term effects and potential therapeutic uses.
Métodos De Síntesis
The synthesis of 4-MEC involves the reaction between 4-methylpropiophenone and 2-(1-piperidinyl)ethanol in the presence of hydrochloric acid and aluminum chloride. The product obtained is then treated with hydrochloric acid to form the dihydrochloride salt. The final product is obtained as a hydrate with a ratio of 2:4:1.
Aplicaciones Científicas De Investigación
4-MEC is used for scientific research purposes to study its psychoactive effects. It is used as a reference standard for analytical purposes and is also used in forensic toxicology. The compound is used to study the effects of amphetamines on the central nervous system.
Propiedades
Número CAS |
126002-30-0 |
|---|---|
Nombre del producto |
alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) |
Fórmula molecular |
C16H28Cl2N2O |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-14(17)13-15-5-7-16(8-6-15)19-12-11-18-9-3-2-4-10-18;;/h5-8,14H,2-4,9-13,17H2,1H3;2*1H |
Clave InChI |
IAWOLHSEYBKJCO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl |
SMILES canónico |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl |
Sinónimos |
Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



